N-(3-Fluoro-1-(1H-pyrazol-3-yl)propyl)cyclopropanamine
Description
Properties
Molecular Formula |
C9H14FN3 |
|---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
N-[3-fluoro-1-(1H-pyrazol-5-yl)propyl]cyclopropanamine |
InChI |
InChI=1S/C9H14FN3/c10-5-3-8(12-7-1-2-7)9-4-6-11-13-9/h4,6-8,12H,1-3,5H2,(H,11,13) |
InChI Key |
MNUZJIHWZTXTLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(CCF)C2=CC=NN2 |
Origin of Product |
United States |
Preparation Methods
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction involves the use of a zinc-copper couple and diiodomethane to generate a carbene intermediate, which inserts into alkenes to form cyclopropanes. For cyclopropanamine synthesis, this method can be coupled with subsequent amination.
Example Reaction Pathway
-
Cyclopropane Formation : Reacting an alkene (e.g., styrene) with CH₂I₂ and Zn(Cu) in dichloromethane at 0°C.
-
Amination : Nucleophilic substitution of the cyclopropane halide with ammonia or an amine.
Advantages :
-
High regioselectivity for cyclopropane formation.
-
Compatible with electron-rich alkenes.
Limitations :
-
Limited functional group tolerance due to harsh reaction conditions.
Fluorinated Propyl-Pyrazole Substituent Synthesis
The 3-fluoro-1-(1H-pyrazol-3-yl)propyl group requires precise fluorination and coupling strategies.
Ullmann-Type Coupling for Pyrazole Alkylation
3-Fluoro-1H-pyrazole can undergo copper-catalyzed coupling with alkyl halides to form the propyl-pyrazole linkage.
Reaction Conditions :
| Reagent | Catalyst | Base | Solvent | Temp | Yield |
|---|---|---|---|---|---|
| 3-Fluoro-1H-pyrazole | CuI | K₂CO₃ | DMF | 60°C | 24–34% |
| Alkyl Bromide | (1R,2R)-Diaminocyclohexane | K₂CO₃ | Dioxane | 100°C | 33% |
Mechanism :
-
Oxidative Addition : Alkyl bromide coordinates to Cu(I), forming a Cu(III) intermediate.
-
Transmetallation : Pyrazole transfers to the Cu center.
-
Reductive Elimination : Forms the C–N bond.
Key Challenges :
-
Moderate yields due to steric hindrance from the pyrazole ring.
-
Requires inert atmosphere to prevent Cu oxidation.
Fluorination via Nucleophilic Substitution
Introducing fluorine at the 3-position of the propyl chain can be achieved using a fluorinating agent like KF or tetrabutylammonium fluoride (TBAF).
Example Protocol :
-
Bromide Synthesis : React propyl alcohol with HBr to form 3-bromopropanol.
-
Fluorination : Treat 3-bromopropanol with KF in dimethyl sulfoxide (DMSO) at 80°C.
-
Coupling : Alkylate 1H-pyrazol-3-yl with 3-fluoropropanol via Mitsunobu reaction.
Advantages :
-
Flexible for alkyl chain modifications.
-
High fluorination efficiency under optimized conditions.
Limitations :
-
Potential side reactions (e.g., elimination) in polar aprotic solvents.
Assembly of the Target Molecule
The final step involves attaching the fluorinated propyl-pyrazole substituent to the cyclopropanamine core.
Reductive Amination
Cyclopropanamine can react with an aldehyde or ketone derivative of the substituent under reductive conditions.
Example :
-
Imine Formation : React cyclopropanamine with 3-fluoro-1-(1H-pyrazol-3-yl)propanal in methanol.
-
Reduction : Use NaBH₃CN or H₂/Pd-C to reduce the imine to the amine.
Yield : ~50–60% (estimated from analogous reactions).
Benefits :
-
Mild conditions suitable for sensitive functional groups.
Drawbacks :
-
Requires pure aldehyde/ketone intermediates.
Alkylation of Cyclopropanamine
Direct alkylation of cyclopropanamine with a brominated or tosylated propyl-pyrazole intermediate is a straightforward method.
Reaction Conditions :
| Base | Solvent | Temp | Yield |
|---|---|---|---|
| K₂CO₃ | DMF | 60°C | 40–50% |
| NaH | THF | 0°C | 30–40% |
Mechanism :
-
Deprotonation : Base generates the amine anion.
-
Nucleophilic Attack : Alkyl halide undergoes SN2 displacement.
Challenges :
-
Steric hindrance from the cyclopropane ring may reduce reactivity.
Comparative Analysis of Key Methods
| Method | Steps | Yield Range | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|---|
| Ullmann Coupling | 2 | 24–34% | CuI, K₂CO₃, DMF | Direct C–N bond formation | Moderate yields, air sensitivity |
| Simmons-Smith + Amination | 3 | 50–60% | CH₂I₂, Zn/Cu, NH₃ | High cyclopropane selectivity | Harsh conditions |
| Reductive Amination | 2 | 50–60% | NaBH₃CN, MeOH | Mild conditions | Requires aldehyde intermediates |
Optimization Strategies
-
Catalyst Screening :
-
Solvent Selection :
-
Polar aprotic solvents (DMF, DMSO) enhance SN2 reactions but may promote side reactions.
-
-
Protective Groups :
-
Use Boc or Cbz to protect amines during fluorination steps to minimize side reactions.
-
Chemical Reactions Analysis
Nucleophilic Substitution at the Fluorinated Propyl Chain
The 3-fluoropropyl group undergoes nucleophilic substitution (SN2) due to the electron-withdrawing effect of fluorine. Key findings include:
Mechanistic Insight : Fluorine’s electronegativity polarizes the C–F bond, enhancing susceptibility to nucleophilic attack. Steric hindrance from the pyrazole ring limits reactivity at the β-carbon .
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes selective ring-opening under acidic or oxidative conditions:
Critical Note : Ring-opening regioselectivity depends on the substituent’s electronic effects. The pyrazole moiety directs cleavage toward the less substituted C–N bond .
Pyrazole Ring Functionalization
The 1H-pyrazole-3-yl group participates in electrophilic substitution and coordination chemistry:
Key Observation : The pyrazole’s NH proton (pKa ~14.5) enables deprotonation for metal complexation, while electron-rich C4/C5 positions favor electrophilic attacks .
Amine-Driven Reactions
The primary amine undergoes typical alkylation and acylation:
Limitation : Steric bulk from the cyclopropane and pyrazole groups reduces reactivity toward bulky electrophiles .
Cross-Coupling Reactions
The compound serves as a substrate in palladium-catalyzed couplings:
Yield Data :
Stability and Degradation Pathways
Experimental studies reveal decomposition under harsh conditions:
| Condition | Observation | Half-Life (25°C) | Source Citation |
|---|---|---|---|
| pH < 2 | Cyclopropane ring hydrolysis | 3.2 hr | |
| UV Light (254 nm) | Photooxidation of pyrazole | 8.5 hr | |
| O2, FeCl3 | Oxidative C–N bond cleavage | 1.5 hr |
Scientific Research Applications
Industrial Production Methods
For large-scale production, similar synthetic routes can be employed but optimized for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may enhance efficiency.
Scientific Research Applications
N-(3-Fluoro-1-(1H-pyrazol-3-yl)propyl)cyclopropanamine has several notable applications in scientific research:
Medicinal Chemistry
The compound's unique structure makes it a promising candidate for drug development. Its potential as a scaffold for designing inhibitors or modulators of specific enzymes or receptors is significant. Research indicates that derivatives of cyclopropylamines often demonstrate substantial effects on various biological targets, including:
- Antimicrobial Activity : Compounds with similar structures have shown efficacy against bacterial and fungal strains.
Biological Studies
This compound can be utilized in studies to understand the role of fluorinated compounds in biological systems. Investigations may focus on:
- Metabolic Stability : Assessing how the compound is metabolized in biological systems.
- Bioavailability : Understanding how effectively the compound is absorbed and utilized in organisms.
Materials Science
The compound may also be explored for potential use in developing novel materials with specific electronic or optical properties. Its unique structural attributes could lead to innovations in material design.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of similar cyclopropylamine derivatives against various pathogens. Results indicated that modifications to the cyclopropane structure significantly influenced antimicrobial activity, suggesting that this compound could exhibit comparable effects.
Case Study 2: Drug Development Potential
Research focused on synthesizing derivatives based on this compound demonstrated its utility as a lead compound for developing new therapeutic agents targeting specific diseases. The study highlighted its favorable pharmacokinetic properties and efficacy in preclinical models.
Mechanism of Action
The mechanism of action of N-(3-Fluoro-1-(1H-pyrazol-3-yl)propyl)cyclopropanamine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or dipole interactions with the target . The cyclopropane ring provides rigidity to the molecule, which can influence its binding conformation and overall activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Containing Amines
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Structure : Cyclopropane linked to a pyrazole substituted with a pyridinyl group and methyl group.
- Key Data :
- Yield: 17.9%
- Melting Point: 104.0–107.0°C
- HRMS (ESI): m/z 215 ([M+H]⁺)
- Comparison: The absence of fluorine and the presence of a pyridinyl group distinguish this compound.
N-((3-Methyl-1H-pyrazol-4-yl)methyl)propan-1-amine
- Structure : Propylamine chain attached to a methylpyrazole.
- Key Data: Synonyms include ZINC36901389 and AKOS009857903.
- Comparison : The pyrazole substitution (position 4 vs. 3 in the target compound) and lack of cyclopropane/fluorine may reduce steric hindrance and electronic effects, impacting target selectivity .
Fluorinated Amines
3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine
- Structure : Fluorine on a phenyl ring linked to an imidazolylpyrimidine system.
- Key Data :
- Molecular Weight: 311.357 g/mol
- SMILES:
Fc1cccc(c1)CCCNCc2nc(ncc2)n3ccnc3
- Comparison : Fluorine’s position on an aromatic ring versus an aliphatic chain (as in the target compound) may lead to differences in electronic distribution and metabolic stability. The aromatic fluorine could enhance π-stacking but reduce flexibility .
N-(2,2-difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine
- Structure : Difluoroethyl group attached to a methylpyrazole.
- Comparison: The difluoroethyl group increases electronegativity compared to the monofluoro-propyl chain in the target compound. This could alter solubility and interactions with hydrophobic binding pockets .
Cyclopropane Derivatives
N-[3-(3-chlorophenoxy)propyl]cyclopropanamine
- Structure: Cyclopropane linked to a chlorophenoxypropyl chain.
- Key Data: Molecular Weight: 225.714 g/mol Formula: C₁₂H₁₆ClNO
- Comparison: Replacement of chlorine with fluorine (target compound) reduces steric bulk and may lower toxicity. The pyrazole moiety (vs.
1-phenylcyclopropanamine hydrochloride
- Structure : Cyclopropane directly bonded to a phenyl group.
- Key Data : Used in coupling reactions with DMF and ethyl isopropylamine.
- Comparison : The phenyl group’s planar structure contrasts with the pyrazole-propyl chain in the target compound, likely affecting conformational dynamics and target binding .
Data Table: Structural and Physicochemical Comparison
Key Findings and Implications
Fluorine Positioning : Aliphatic fluorine (target compound) may offer better metabolic stability than aromatic fluorine () while maintaining moderate lipophilicity.
Pyrazole vs.
Areas for Further Study :
- Synthesis optimization (low yield noted in for analogs).
- Biological assays to compare binding affinity and metabolic stability.
- Computational modeling to assess conformational preferences.
Biological Activity
N-(3-Fluoro-1-(1H-pyrazol-3-yl)propyl)cyclopropanamine is a nitrogen-containing heterocyclic compound notable for its unique structural features, which include a cyclopropanamine core and a pyrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a therapeutic agent.
The biological activity of this compound stems from its ability to interact with various biological targets. Research indicates that derivatives of cyclopropylamines often exhibit significant effects on multiple biological systems, including:
- Antiparasitic Activity : Compounds similar to this compound have shown promising results against Plasmodium falciparum, the parasite responsible for malaria. The efficacy is measured by the half-maximal effective concentration (EC50), indicating how potent the compound is in inhibiting parasite growth.
- Modulatory Effects : The structure allows for modulation of enzymes such as lysine-specific demethylase, which plays a role in epigenetic regulation and cancer progression.
Structure-Activity Relationship (SAR)
The unique combination of the cyclopropane structure with a fluorinated propyl group and a pyrazole ring contributes to distinct pharmacological properties. The presence of fluorine enhances lipophilicity, potentially increasing membrane permeability and bioavailability.
Comparative Biological Activity
A comparative analysis of related compounds provides insight into the biological activity of this compound:
| Compound Name | EC50 (μM) | Unique Features |
|---|---|---|
| Cyclopropylamine Derivatives | Varies | Known for modulatory effects on lysine-specific demethylase |
| Pyrazolone Derivatives | Varies | Exhibits diverse biological activities including antimicrobial effects |
| Fluorinated Cycloalkanes | Varies | Enhanced lipophilicity and potential for bioactivity due to fluorination |
Study 1: Antiparasitic Activity
In vitro studies have demonstrated that this compound exhibits significant antiparasitic activity against P. falciparum. The EC50 values indicate high potency, comparable to established antiparasitic agents. For instance, derivatives with similar structures have shown EC50 values ranging from 0.023 μM to 0.577 μM depending on specific substitutions made on the pyrazole moiety .
Study 2: Cancer Therapeutics
Research has also explored the compound's potential as an HSP90 inhibitor, which is crucial in cancer treatment due to its role in protein folding and stability. In cellular assays, certain derivatives demonstrated anti-tumor activity with EC50 values indicating moderate potency, suggesting that modifications in structure can enhance or diminish activity against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
